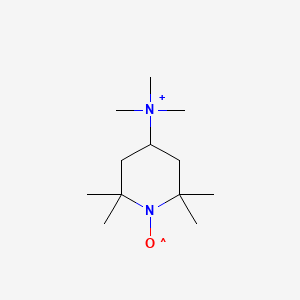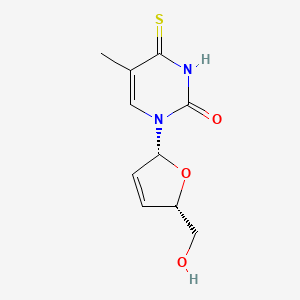
1-Tio-β-D-galactopiranósido de 2-feniletilo
Descripción general
Descripción
Polietilentereftalato modificado con glicol, comúnmente conocido como PETG, es un polímero termoplástico que ha ganado una atención significativa debido a sus propiedades versátiles. Es un copolímero derivado de la modificación del polietilentereftalato mediante la incorporación de glicol durante el proceso de polimerización. Esta modificación mejora las propiedades del polímero, haciéndolo más dúctil y resistente al impacto en comparación con su predecesor, el polietilentereftalato .
Aplicaciones Científicas De Investigación
El PETG tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: El PETG se utiliza en la fabricación de equipos y contenedores de laboratorio debido a su resistencia química y transparencia.
Biología: El PETG se emplea en la producción de placas de Petri, pipetas y otras herramientas de investigación biológica.
Mecanismo De Acción
El mecanismo por el cual el PETG ejerce sus efectos está principalmente relacionado con su estructura química. La incorporación de glicol durante la polimerización da como resultado una estructura más amorfa, lo que mejora su ductilidad y resistencia al impacto. Esta estructura permite que el PETG resista el estrés mecánico y la exposición química, lo que lo hace adecuado para diversas aplicaciones .
Análisis Bioquímico
Biochemical Properties
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside plays a significant role in biochemical reactions, particularly as an inhibitor of β-galactosidase . This enzyme is responsible for hydrolyzing β-galactosides into monosaccharides. By inhibiting β-galactosidase, 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside can regulate the breakdown of galactosides, which is crucial in various metabolic pathways. The compound interacts with the active site of β-galactosidase, preventing the enzyme from binding to its natural substrate .
Cellular Effects
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside has been shown to influence various cellular processes. It affects cell function by inhibiting β-galactosidase activity, which can alter cell signaling pathways and gene expression . This inhibition can lead to changes in cellular metabolism, as the breakdown of galactosides is disrupted. Studies have shown that 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside can affect root growth in plants without causing cell death .
Molecular Mechanism
At the molecular level, 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside exerts its effects by binding to the active site of β-galactosidase . This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. The compound’s structure allows it to fit into the enzyme’s active site, blocking access to the substrate and effectively halting the hydrolysis reaction . This inhibition can lead to changes in gene expression and cellular metabolism, as the availability of monosaccharides is altered.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside can change over time. The compound is relatively stable under refrigerated conditions (0-10°C) but is sensitive to heat . Over time, degradation of the compound can occur, which may reduce its effectiveness as an inhibitor. Long-term studies have shown that the compound can maintain its inhibitory effects on β-galactosidase over extended periods, although its stability must be carefully monitored .
Dosage Effects in Animal Models
The effects of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside vary with different dosages in animal models. At lower doses, the compound effectively inhibits β-galactosidase without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and potential toxicity to tissues. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is involved in metabolic pathways related to the breakdown of galactosides. By inhibiting β-galactosidase, the compound affects the hydrolysis of β-galactosides into monosaccharides . This inhibition can alter metabolic flux and the levels of various metabolites, impacting overall cellular metabolism. The compound’s interaction with β-galactosidase is a key factor in its role in these pathways .
Transport and Distribution
Within cells and tissues, 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its inhibitory effects on β-galactosidase and other cellular processes .
Subcellular Localization
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is localized in specific subcellular compartments where β-galactosidase is active . This localization is crucial for its inhibitory function, as it ensures that the compound is present where the enzyme is active. The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its effectiveness as an inhibitor .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El PETG se sintetiza a través de una reacción de policondensación que involucra ácido tereftálico purificado y etilenglicol. La adición de glicol durante el proceso de polimerización da como resultado un copolímero con una estructura más amorfa. Esta estructura se logra incorporando ciclohexanodimetano, que interrumpe la disposición regular de las cadenas poliméricas, lo que lleva a una mayor ductilidad y resistencia al impacto .
Métodos de producción industrial
En entornos industriales, el PETG se produce mediante un proceso continuo de polimerización. Las materias primas, ácido tereftálico purificado y etilenglicol, se someten a reacciones de esterificación y policondensación bajo temperaturas y presiones controladas. El polímero resultante se extruye y se granula para su posterior procesamiento .
Análisis De Reacciones Químicas
Tipos de reacciones
El PETG sufre varias reacciones químicas, incluida la oxidación, reducción y sustitución. Presenta buena resistencia química a muchos solventes, ácidos y aceites, lo que lo hace adecuado para una amplia gama de aplicaciones .
Reactivos y condiciones comunes
Oxidación: El PETG puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio.
Reducción: Las reacciones de reducción que involucran PETG son menos comunes debido a su estructura química estable.
Sustitución: El PETG puede sufrir reacciones de sustitución con halógenos en condiciones específicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de PETG puede llevar a la formación de ácidos carboxílicos y aldehídos .
Comparación Con Compuestos Similares
Compuestos similares
Polietilentereftalato (PET): El PET es el precursor del PETG y tiene una estructura más cristalina, lo que lo hace más frágil.
Policarbonato (PC): El policarbonato es otro termoplástico con alta resistencia al impacto, pero es más caro y menos resistente químicamente en comparación con el PETG.
Singularidad del PETG
El PETG destaca por su equilibrio óptimo de durabilidad, claridad y rentabilidad. A diferencia del PET, el PETG tiene una mayor ductilidad y resistencia al impacto, lo que lo hace adecuado para aplicaciones que requieren resistencia y flexibilidad. En comparación con el policarbonato, el PETG ofrece una resistencia al impacto similar a un costo menor y con una mejor resistencia química .
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAMMSOYKPMPGC-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of PETG that make it suitable for various applications?
A1: PETG possesses several beneficial properties, including:
- Good clarity and transparency: This allows for its use in applications like packaging and lenses. [, , ]
- Impact resistance: PETG is tougher than standard PET, making it suitable for durable products. [, , , ]
- Chemical resistance: It can withstand exposure to various chemicals, making it suitable for packaging and containers. [, , , ]
- Ease of processing: PETG can be easily thermoformed, extruded, and 3D printed. [, , , , , , , , , , , , ]
Q2: How does the addition of carbon fiber affect the properties of PETG in 3D printing?
A2: Carbon fiber reinforcement enhances the mechanical properties of 3D-printed PETG: [, , ]
Q3: What challenges are associated with using recycled PET (rPET) in Fused Particle Fabrication (FPF), and how can PETG help?
A3: rPET can be challenging to print due to inconsistent melt flow and potential contamination. Blending rPET with PETG improves printability: []
Q4: How does the layer height in Fused Deposition Modeling (FDM) affect the light transmittance of PETG products?
A4: Smaller layer heights generally improve light transmittance: []
Q5: What is the effect of adding plasticizers like glycol to PET?
A5: Glycol modification, as in PETG, increases flexibility and impact resistance compared to standard PET. [, , ]
Q6: Can PETG be blended with other polymers?
A6: Yes, research shows successful blending with:
- Polylactic Acid (PLA): To create multi-material structures with tailored properties. []
- Polyglycolic Acid (PGA): To enhance the mechanical properties of PETG. []
- Polystyrene (PS): To control foaming behavior. []
- Poly(vinylidene fluoride) (PVDF): To improve mechanical properties and heat resistance. []
Q7: How does the presence of clay nanoparticles (nanoclay) influence the crystallization of PET in PET/clay nanocomposites?
A7: Nanoclay acts as a nucleating agent, promoting PET crystallization: [, ]
Q8: Are there any environmental concerns regarding PETG?
A8: While PETG offers recyclability, more research is needed on its biodegradability and potential environmental impact: [, ]
Q9: How does the addition of a maleic anhydride (MA) grafted impact modifier affect the toughness of PETG?
A9: The maleited impact modifier significantly enhances the toughness of PETG, enabling a transition from brittle to super-tough behavior. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester](/img/structure/B1223646.png)
![N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1223648.png)
![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1223649.png)
![N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide dihydrochloride](/img/structure/B1223650.png)
![N-(4-chlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-3-isoxazolyl)-5-thiazolyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223652.png)

![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-thieno[2,3-d]pyrimidinyl]acetonitrile](/img/structure/B1223656.png)
![1H-thieno[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1223657.png)
![[2-[1-(Dimethylamino)ethyl]phenyl]-phenylmethanol](/img/structure/B1223658.png)

![4-[2-[[1-(Phenylmethyl)-2-benzimidazolyl]thio]ethyl]morpholine](/img/structure/B1223664.png)
![2-[[[1,3-benzodioxol-5-ylmethyl-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1223666.png)
![N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide](/img/structure/B1223667.png)
![6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B1223670.png)
